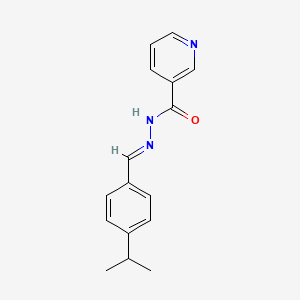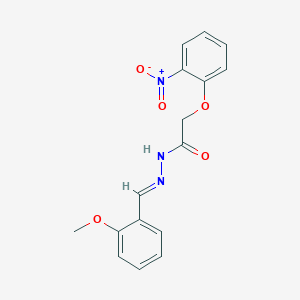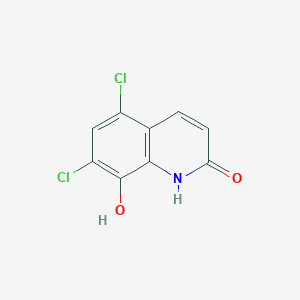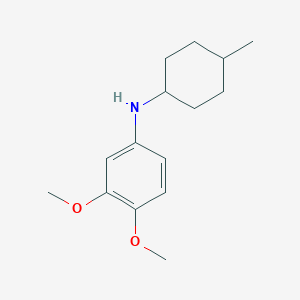![molecular formula C17H27NO2 B3856739 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine
Vue d'ensemble
Description
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and schizophrenia.
Mécanisme D'action
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and central nervous system. By blocking the binding of endocannabinoids to CB1 receptors, 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine inhibits the activity of the endocannabinoid system, leading to a decrease in the effects of cannabinoids.
Biochemical and Physiological Effects:
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine has been shown to have various biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity, suggesting its potential as a treatment for obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for addiction. Additionally, 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine has been found to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine for lab experiments is its specificity for the CB1 receptor, which allows for the selective inhibition of the endocannabinoid system. However, one limitation of 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine is its short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the use of 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine in scientific research. One potential application is in the development of new treatments for obesity and addiction. Another potential application is in the study of the endocannabinoid system and its role in various physiological and pathological processes. Additionally, 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine may be used in combination with other compounds to enhance its therapeutic effects.
Applications De Recherche Scientifique
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to block the effects of cannabinoids on the central nervous system, leading to a better understanding of the mechanisms underlying the effects of cannabinoids.
Propriétés
IUPAC Name |
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-12-16(2)14-17(13-15)20-9-5-3-4-6-18-7-10-19-11-8-18/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHXICNCXIZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B3856668.png)
![ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B3856672.png)
![2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3856680.png)
![N-(4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]carbonohydrazonoyl}phenyl)acetamide](/img/structure/B3856690.png)
![2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3856697.png)
![2-chloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3856703.png)


![1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856715.png)

![4-bromo-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]benzohydrazide](/img/structure/B3856733.png)

![3-[(4-isopropoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3856761.png)
